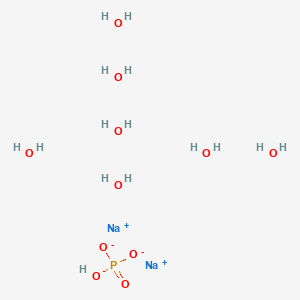
辛基(苯基)膦氧化物
描述
Octyl(phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H23OP. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an octyl group and a phenyl group attached to a phosphine oxide moiety.
科学研究应用
Octyl(phenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of biological systems, particularly in the extraction and separation of biomolecules.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent.
Industry: Octyl(phenyl)phosphine oxide is used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
Octyl(phenyl)phosphine oxide plays a significant role in biochemical reactions, particularly in the extraction and separation of certain biomolecules. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the extraction of trivalent actinides and lanthanides due to its ability to form stable complexes with these ions . The nature of these interactions involves the formation of coordination bonds between the phosphine oxide group and the metal ions, enhancing the efficiency of the extraction process.
Cellular Effects
Octyl(phenyl)phosphine oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins within the cell, leading to alterations in cellular activities. For example, its interaction with specific proteins can modulate their activity, thereby impacting cell signaling pathways and gene expression . Additionally, it can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of Octyl(phenyl)phosphine oxide involves its ability to bind to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octyl(phenyl)phosphine oxide can change over time due to its stability and degradation properties. It has been found to be thermally stable up to a certain temperature, beyond which it undergoes decomposition . The degradation products can have different biochemical properties, potentially leading to long-term effects on cellular function. Studies have shown that prolonged exposure to Octyl(phenyl)phosphine oxide can result in changes in cellular activities, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of Octyl(phenyl)phosphine oxide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular activities and potential toxicity . Studies have shown that there is a threshold dose beyond which the compound exhibits toxic effects, including alterations in cellular metabolism and gene expression. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
Octyl(phenyl)phosphine oxide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with enzymes involved in phosphate transfer reactions can influence the overall metabolic balance within the cell. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, Octyl(phenyl)phosphine oxide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution can influence its biochemical effects, as its concentration in specific areas can modulate its interactions with biomolecules. Studying these processes is crucial for understanding its overall impact on cellular function.
Subcellular Localization
The subcellular localization of Octyl(phenyl)phosphine oxide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization can affect its activity and function, as different cellular environments can modulate its interactions with biomolecules. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors, while its localization in the cytoplasm can affect metabolic processes. Understanding its subcellular localization is essential for elucidating its role in cellular activities.
准备方法
Synthetic Routes and Reaction Conditions
Octyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of octylphosphine with phenylphosphine oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of octyl(phenyl)phosphine oxide often involves large-scale reactions using specialized equipment. The process may include the use of solvents and purification steps to obtain the desired product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Octyl(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction of octyl(phenyl)phosphine oxide can yield the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the octyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as trichlorosilane and aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include different phosphine oxides, phosphines, and substituted derivatives, depending on the reaction conditions and reagents used .
作用机制
The mechanism by which octyl(phenyl)phosphine oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Triphenylphosphine oxide
- Octylphosphine oxide
- Phenylphosphine oxide
Uniqueness
Octyl(phenyl)phosphine oxide is unique due to the presence of both octyl and phenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with simpler phosphine oxides .
属性
IUPAC Name |
octyl-oxo-phenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESTXGZXIWXOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453085 | |
| Record name | Octyl(phenyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107694-27-9 | |
| Record name | Octyl(phenyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) effective in extracting actinides from nuclear waste?
A1: [, ] Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) exhibits a strong affinity for actinides, making it suitable for extracting these radioactive elements from nuclear waste. This affinity stems from the molecule's structure, featuring a phosphoryl group (P=O) that can coordinate with metal ions like actinides. The carbamoyl group (-C(O)NH-) further enhances this interaction, contributing to CMPO's effectiveness in selective extraction processes like the TRUEX (Transuranium Extraction) process.
Q2: How does the structure of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) influence its behavior at low temperatures?
A2: [] At low temperatures (120K), Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) undergoes structural changes resulting in a "superstructure". This means the arrangement of molecules within the crystal lattice becomes more complex compared to its room-temperature structure. The unit cell, the repeating unit in the crystal, doubles in size along one axis. This change is driven by intermolecular interactions, specifically multiple C—H⋯O hydrogen bonds, which become more significant at lower temperatures, influencing the compound's packing and overall structure.
Q3: What are the implications of understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) in nuclear reprocessing?
A3: [] Understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) is crucial for optimizing its use in nuclear reprocessing. Exposure to harsh conditions like acidic environments (HNO3) and radiation can lead to the breakdown of CMPO, reducing its extraction efficiency. Research highlights the formation of degradation products like Methyl(octyl)-(phenyl)-phosphine oxide (MOϕPO) and Octyl(phenyl)phosphinic acid (H[0ϕP]). By identifying these products and understanding the degradation mechanisms, scientists can develop strategies to minimize CMPO degradation, ensuring its long-term effectiveness in managing nuclear waste. This might involve exploring more resistant analogs of CMPO or optimizing the reprocessing conditions to minimize degradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)











